molecular formula C8H9ClN2O B12111064 2-Amino-2-(3-chlorophenyl)acetamide

2-Amino-2-(3-chlorophenyl)acetamide

Cat. No.: B12111064
M. Wt: 184.62 g/mol
InChI Key: USLQKRUQWVTPSZ-UHFFFAOYSA-N
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Description

Contextualization within Amidic and Substituted Phenylglycinamide Chemistry

2-Amino-2-(3-chlorophenyl)acetamide belongs to the class of compounds known as amides, which are characterized by a carbonyl group bonded to a nitrogen atom. libretexts.org Specifically, it is a derivative of acetamide (B32628), where one of the alpha-hydrogens is replaced by an amino group and a 3-chlorophenyl group. This places it within the broader category of substituted phenylglycinamides.

The amide linkage is a fundamental motif in biochemistry, forming the backbone of proteins as peptide bonds. libretexts.orglibretexts.orgyoutube.com The stability of the amide bond is a key feature, attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group. youtube.com This resonance imparts partial double bond character to the C-N bond, restricting rotation and influencing the molecule's three-dimensional conformation. youtube.com

Overview of Academic Research Trajectories for this compound and Related Structural Motifs

Academic research on this compound and related structures has followed several key trajectories. A primary focus has been on the synthesis of this and analogous compounds. While specific synthesis protocols for this compound are not extensively documented in publicly available literature, general methods for creating α-amino acetamides are well-established. These often involve the reductive amination of α-ketoamides or the nucleophilic substitution of α-haloacetamides.

Another significant area of research involves the exploration of the chemical and biological activities of N-phenylacetamide derivatives. irejournals.com Studies have investigated the potential of these compounds in various therapeutic areas. For instance, derivatives of 2-amino-N-(p-chlorophenyl) acetamide have been synthesized and evaluated for their antibacterial activities against various bacterial strains. irejournals.com The structural modifications of these compounds, such as the introduction of different amine groups, have been shown to modulate their biological efficacy. irejournals.com

Furthermore, the structural analysis of related compounds, such as 2-Chloro-N-(3-chlorophenyl)acetamide, provides insights into the solid-state geometry and intermolecular interactions of these molecules. researchgate.net X-ray crystallography studies have revealed details about bond lengths, bond angles, and the formation of hydrogen bonding networks, which are crucial for understanding their physical properties and behavior in biological systems. researchgate.net

The broader class of amino acid derivatives, to which 2-Amino-2-(3-chlorophenyl)acetic acid (a related compound) belongs, is also an active area of investigation. medchemexpress.com These derivatives are explored for their potential applications as ergogenic supplements and their influence on various physiological processes. medchemexpress.com

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H9ClN2O cymitquimica.com
Molecular Weight184.62 g/mol cymitquimica.com
PurityMin. 95% cymitquimica.com

Table 2: Related Compounds and their Research Focus

Compound NameResearch FocusKey Findings
2-amino-N-(p-Chlorophenyl) acetamide derivativesAntibacterial ActivityShowed moderate to high activities against various bacterial strains. irejournals.com
2-Chloro-N-(3-chlorophenyl)acetamideSolid-state geometry and intermolecular interactionsThe N—H bond is anti to the meta-chloro substituent, and molecules are linked by intermolecular N—H⋯O hydrogen bonds. researchgate.net
2-Amino-2-(3-chlorophenyl)acetic acidAmino acid derivative applicationsExplored for use as ergogenic supplements. medchemexpress.com
N-(3-chlorophenyl)-2-(methylamino)acetamideStructural InformationCharacterized by its molecular formula and structure. uni.lu
N-(3-chlorophenyl)-2-(diethylamino)acetamideStructural InformationCharacterized by its molecular formula and structure. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-amino-2-(3-chlorophenyl)acetamide

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)

InChI Key

USLQKRUQWVTPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 3 Chlorophenyl Acetamide and Analogues

Established and Emerging Synthetic Routes

The formation of the acetamide (B32628) bond and the introduction of the amino group are key considerations in the synthesis of 2-amino-2-(3-chlorophenyl)acetamide. Various synthetic routes have been developed, leveraging classical and modern organic chemistry reactions.

Strategies for Acetamide Bond Formation

The creation of the acetamide linkage is a fundamental step. This is typically achieved through nucleophilic acylation or amination reactions.

Nucleophilic acylation is a widely used method for forming amide bonds. This often involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride. For the synthesis of related chloroacetamides, chloroacetyl chloride is a common reagent. researchgate.netsphinxsai.comniscpr.res.in The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netsphinxsai.com Various solvents can be employed, including dichloromethane (B109758), toluene, and tetrahydrofuran (B95107) (THF). researchgate.netsphinxsai.com For instance, N-substituted chloroacetamides have been prepared by reacting corresponding amines with chloroacetyl chloride in dry dichloromethane and triethylamine (B128534). researchgate.net A facile one-pot synthesis of N-aryl amides from aromatic amines and chloroacetyl chloride has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in THF, affording high yields at room temperature. sphinxsai.com

The general approach involves the reaction of an appropriate amine with chloroacetyl chloride. The high reactivity of chloroacetyl chloride makes it a versatile acylating agent. niscpr.res.in The reaction conditions, such as temperature and the choice of base and solvent, can be optimized to improve yields and minimize side reactions. For example, maintaining a low temperature (0–5°C) during acylation can help to reduce the occurrence of unwanted side reactions.

Table 1: Conditions for Nucleophilic Acylation using Chloroacetyl Chloride

Amine SubstrateBaseSolventTemperatureYield (%)Reference
Aromatic AminesDBUTHFRoom Temp75-95 sphinxsai.com
Various AminesTriethylamineDichloromethaneNot SpecifiedNot Specified researchgate.net
4-AminoacetophenoneTriethylamineTolueneNot SpecifiedNot Specified researchgate.net
Mono- or bis-aliphatic/aromatic aminesNaOH or excess amineWater/CH₂Cl₂Not SpecifiedModerate to Good researchgate.net

This table summarizes various reported conditions for the synthesis of chloroacetamides via nucleophilic acylation.

Amination reactions provide an alternative route to the desired acetamide structure. A common strategy involves the nucleophilic substitution of a halogen atom in a precursor molecule with an amino group or its equivalent. For example, 2-amino-N-(p-chlorophenyl) acetamide derivatives have been synthesized by reacting 2-bromo-N-(p-chlorophenyl) acetamide with various amines in the presence of potassium carbonate and dichloromethane. irejournals.com This method allows for the introduction of diverse amino functionalities.

Another approach is the reaction of a bromoacetamide derivative with an amine. For instance, the reaction of bromoacetamide with various primary and secondary amines in the presence of potassium bicarbonate under reflux in acetonitrile (B52724) has been used to synthesize 2-(alkylamino)acetamides. researchgate.net

Table 2: Examples of Amination Reactions for Acetamide Synthesis

Starting MaterialAmineConditionsProductReference
2-bromo-N-(p-Chlorophenyl) acetamideVarious aminesK₂CO₃, CH₂Cl₂2-amino-N-(p-Chlorophenyl) acetamide derivatives irejournals.com
BromoacetamideVarious β-aminoalcoholsKHCO₃, Acetonitrile, Reflux2-(alkylamino)acetamides researchgate.net
1-(2,5-dimethoxyphenyl)-2-bromoethanoneHexamineTHF/Water1-(2′,5′-dimethoxyphenyl)-2-amino ethanone google.com

This table illustrates different amination strategies for the synthesis of acetamide derivatives.

Catalytic Approaches

Modern catalytic methods, particularly those employing transition metals like palladium, have emerged as powerful tools for C-N bond formation in the synthesis of amides and their precursors. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the arylation of amines. nih.gov While not a direct synthesis of the acetamide bond itself, these methods are crucial for creating complex amine precursors that can then be acylated. For example, N-aryl-debenzeyldonepezil derivatives were synthesized using a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction as a key step. nih.gov The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in a suitable solvent. nih.gov

Palladium-catalyzed reactions can also be used in tandem sequences. For instance, a palladium(II)-catalyzed tandem intramolecular aminopalladation of alkynes followed by conjugate addition has been used to synthesize various nitrogen-containing heterocycles. capes.gov.br While a direct application to this compound is not explicitly detailed, these catalytic systems demonstrate the potential for constructing complex molecules containing C-N bonds with high efficiency and selectivity.

Stereoselective and Asymmetric Synthesis

The presence of a chiral center at the α-carbon of this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Chiral Synthesis of this compound and its Enantiomers

The enantioselective synthesis of α-amino acids and their derivatives is a well-established field, with several powerful strategies available. acs.org These methods can be adapted for the synthesis of chiral this compound.

One prominent approach is the asymmetric hydrogenation of prochiral precursors like enamides or imines. acs.org This method utilizes chiral transition metal catalysts, often based on rhodium or iridium with chiral phosphine ligands, to achieve high enantioselectivity. acs.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. This approach has been widely used in the synthesis of β-amino acids and could be applicable here. scispace.com

Furthermore, enzyme-catalyzed reactions offer a highly selective route to chiral molecules. Lipases, for example, can be used for the kinetic resolution of racemic mixtures to isolate one enantiomer. scispace.com

A specific method for the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes has been reported, involving a cinchona alkaloid-catalyzed aza-Henry reaction with bromonitromethane, followed by an umpolung amide synthesis. rsc.org This three-step protocol provides a direct route to homologated peptides with an aliphatic side chain at the D-α-amino amide position. rsc.org While this example uses aliphatic aldehydes, the principle could potentially be extended to aromatic aldehydes relevant to the synthesis of this compound.

While specific, detailed protocols for the chiral synthesis of this compound are not extensively documented in the provided search results, the principles of asymmetric catalysis and chiral synthesis provide a clear framework for how its enantiomers can be selectively prepared.

Enzymatic Synthesis and Dynamic Kinetic Resolution Strategies

The synthesis of chiral α-amino acids and their derivatives, such as this compound, increasingly employs enzymatic methods to achieve high stereoselectivity. Dynamic Kinetic Resolution (DKR) is a particularly powerful strategy that can theoretically achieve a 100% yield of a single, desired enantiomer from a racemic mixture. mdpi.com This process combines the kinetic resolution of a racemic substrate with in-situ racemization of the less reactive enantiomer, allowing it to be converted into the desired product. mdpi.com

Biocatalytic DKR approaches have been successfully developed for β-branched aromatic amino acids, which establish two adjacent stereocenters with high diastereo- and enantioselectivity. nih.govchemrxiv.org These methods often utilize thermophilic enzymes, such as transaminases, that can withstand the non-physiological conditions required for the process while exhibiting broad substrate promiscuity. nih.govchemrxiv.org Mechanistic studies have shown that these transformations can proceed through a DKR pathway where the two substrate enantiomers rapidly interconvert, but only one is preferentially acted upon by the enzyme. nih.gov

A notable industrial application of this concept is the "Amidase Process," which facilitates the production of optically pure amino acids. researchgate.net This biotechnological method uses a combination of an α-amino-ε-caprolactam racemase for racemization of amino acid amides and a stereoselective D- or L-amidase for the specific hydrolysis of one enantiomer. researchgate.net This dual-enzyme system exemplifies a DKR process for producing optically active amino acids from racemic amino acid amides with yields approaching 100%. researchgate.net For instance, L-amino acid amidase from Pseudomonas azotoformans and D-aminopeptidase from Ochrobactrum anthropi have been used in conjunction with a racemase for this purpose. researchgate.net

Another DKR strategy involves the alcoholysis of azlactones, which are readily prepared from amino acids. mdpi.com This method is considered an attractive route to generate enantiomerically enriched α-amino acid derivatives. mdpi.com Similarly, DKR has been applied to the stereoselective synthesis of C-3 hydroxylated arginine derivatives through the asymmetric transfer hydrogenation (ATH) of a β-ketoester precursor using specific catalysts. nih.gov

While direct enzymatic synthesis of this compound is not extensively documented in the provided results, these established DKR methodologies for structurally similar aromatic amino acids and amides provide a strong basis for its potential stereoselective synthesis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic products. For acetamide derivatives, key parameters that are often adjusted include the choice of solvent, base, temperature, and the stoichiometry of reactants.

In the synthesis of N-methyl-2-(quinolin-2-ylamino)acetamide, researchers systematically optimized conditions to improve yield. researchgate.net Various bases and solvents were screened, with triethylamine (Et₃N) and 1-butanol (B46404) emerging as the ideal choices. researchgate.net Furthermore, increasing the equivalents of the amine reactant led to a significant increase in product yield. researchgate.net

Table 1: Optimization of Reaction Conditions for N-methyl-2-(quinolin-2-ylamino)acetamide Synthesis researchgate.net

Entry Base Solvent Amine Equivalents Yield (%)
1-6 Various Bases 1-Butanol 1.2 < 60
7 Et₃N 1-Butanol 1.2 65
8-18 Et₃N Various Solvents 1.2 < 65
19 Et₃N 1-Butanol 2.0 78
20 Et₃N 1-Butanol 3.0 85

This table is generated based on data for an analogous compound to illustrate optimization principles.

Similarly, the synthesis of other 2-(alkylamino)acetamides has been improved through the optimization of reaction conditions, leading to good yields. researchgate.net For the synthesis of N-(p-Chlorophenyl) acetamide derivatives, reactions are often conducted at room temperature in a biphasic system of dichloromethane (CH₂Cl₂) and a saturated potassium carbonate solution. irejournals.com The acylation step in the synthesis of related compounds is often performed at low temperatures (0–5°C) to minimize side reactions.

Microwave irradiation represents a modern technique for improving reaction efficiency. A solvent-free method using microwave irradiation for the synthesis of 2-amino-3-cyanopyridines resulted in significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.org

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and the formation of specific intermediates. A common strategy for synthesizing α-amino amides involves the reaction of an α-haloacetamide with an appropriate amine.

A widely used precursor for analogous compounds is 2-bromo-N-(p-Chlorophenyl) acetamide. irejournals.com This intermediate is typically prepared via an amination reaction between a substituted aniline (B41778) (e.g., 4-chloroaniline) and bromoacetyl bromide. irejournals.com The resulting 2-bromo-N-(p-chlorophenyl) acetamide can then undergo nucleophilic substitution with various amines to yield the final 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.com

Scheme 1: General Synthesis of 2-Amino-N-(p-chlorophenyl) Acetamide Derivatives irejournals.com

Generated code

Another common synthetic route involves a two-step process starting with a carboxylic acid. nih.govacs.org First, the carboxylic acid (e.g., 2-(thiophen-2-yl)acetic acid) is "activated" by converting it into a more reactive acyl chloride, often using thionyl chloride. nih.govacs.org This intermediate acyl chloride is then reacted with an appropriate amine (e.g., 2-aminothiophene-3-carbonitrile) in the presence of a base like triethylamine to form the final amide product. nih.govacs.org

Alternative proposed pathways for α-amino acetamides include the reductive amination of α-ketoamides. vulcanchem.com This would involve the synthesis of an α-ketoamide intermediate, which could then be converted to the α-amino amide using ammonia (B1221849) or an ammonium (B1175870) salt. vulcanchem.com

The synthesis of precursors can also involve multiple steps. For example, the preparation of N-acetylated C-3 hydroxy-Arg derivatives started from Boc-β-alanine, which was converted to a β-ketoester, then to an oxime, and finally to an acetamide intermediate suitable for hydrogenation. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-amino-N-(p-Chlorophenyl) acetamide
2-bromo-N-(p-Chlorophenyl) acetamide
2-(alkylamino)acetamides
2-aminothiophene-3-carbonitrile
2-(thiophen-2-yl)acetic acid
2-(thiophen-2-yl)acetyl chloride
4-chloroaniline
α-amino-ε-caprolactam
Bromoacetyl bromide
Boc-β-alanine
N-methyl-2-(quinolin-2-ylamino)acetamide
Thionyl chloride
Triethylamine
1-Butanol
Dichloromethane
Potassium carbonate
Ammonia
Ammonium salt
N-acetylated C-3 hydroxy-Arg derivatives
β-ketoester
Oxime
Azlactones

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 2 3 Chlorophenyl Acetamide

Single-Crystal X-ray Diffraction Analysis

Comprehensive single-crystal X-ray diffraction data for 2-Amino-2-(3-chlorophenyl)acetamide is not currently available in the surveyed scientific literature. This technique is fundamental for the precise determination of the three-dimensional atomic arrangement within a crystalline solid.

Determination of Molecular Geometry and Conformational Analysis

Hypothetical Data Table for Molecular Geometry (if data were available):

ParameterValue (Å or °)
C-C (phenyl)e.g., ~1.39 Å
C-Cle.g., ~1.74 Å
C-N (amide)e.g., ~1.33 Å
C=O (amide)e.g., ~1.23 Å
Torsion Angle (Cl-C-C-C)e.g., ~180°
Dihedral Angle (Phenyl-Amide)e.g., X°

Supramolecular Architecture and Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the crystal's stability and properties. While specific details for this compound are not published, the functional groups present—amine (NH2), amide (C=O and N-H), and the chlorophenyl ring—suggest the potential for a variety of interactions.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, providing information that is complementary to diffraction methods. No specific SSNMR data has been reported for this compound.

High-Resolution ¹H and ¹³C SSNMR Studies

High-resolution ¹H and ¹³C SSNMR spectra would provide valuable information on the local chemical environment of each unique atom in the solid state. The number of distinct signals in a ¹³C spectrum corresponds to the number of magnetically inequivalent carbon atoms in the asymmetric unit of the crystal. The chemical shifts are highly sensitive to the local electronic structure, which is influenced by conformation and intermolecular interactions like hydrogen bonding. For instance, the chemical shift of the carbonyl carbon would be indicative of its hydrogen bonding environment. ¹H SSNMR, while often complicated by strong dipolar couplings, can provide information on proton proximity and hydrogen bonding strengths.

Hypothetical Data Table for ¹³C SSNMR Chemical Shifts (if data were available):

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)e.g., ~170-180
Phenyl C-Cle.g., ~130-135
Phenyl C (unsubstituted)e.g., ~120-130
Aliphatic C-Ne.g., ~50-60

Advanced SSNMR Techniques for Structural Elucidation (e.g., Magic Angle Spinning, Dynamic Nuclear Polarization (DNP)-supported SSNMR, Rotational-Echo Double Resonance (REDOR) experiments for distance measurements)

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of molecular structure, conformation, and dynamics in solid materials. nih.govpreprints.org For a compound like this compound, which exists as a crystalline or amorphous solid, SSNMR provides crucial insights not available from solution-state NMR. However, in solid samples, anisotropic interactions such as dipolar coupling and chemical shift anisotropy (CSA) lead to significant line broadening, often obscuring detailed structural information. nih.govpreprints.org Advanced SSNMR techniques are employed to overcome these challenges and achieve high-resolution spectra.

Magic Angle Spinning (MAS) is a fundamental technique in high-resolution SSNMR. It involves mechanically spinning the sample at a high frequency (typically 1 to 130 kHz) at an angle of approximately 54.74° (the "magic angle") relative to the external magnetic field. preprints.org This rapid rotation effectively averages the orientation-dependent anisotropic interactions, resulting in significantly narrowed spectral lines and improved resolution, making it possible to distinguish between chemically distinct nuclei within the this compound molecule. preprints.orgmdpi.com

Dynamic Nuclear Polarization (DNP)-supported SSNMR addresses the inherent low sensitivity of NMR, which arises from the small population difference between nuclear spin states. nih.gov DNP dramatically enhances the NMR signal by transferring the high polarization of unpaired electrons from a stable radical polarizing agent to the surrounding nuclei via microwave irradiation at cryogenic temperatures (around 100 K). nih.gov This technique can boost signal intensity by several orders of magnitude, making it feasible to acquire high-quality spectra of insensitive nuclei like ¹³C and ¹⁵N in this compound in a fraction of the time required by conventional SSNMR. This allows for advanced, multi-dimensional correlation experiments that are critical for complete structural elucidation.

Rotational-Echo Double Resonance (REDOR) is a highly precise method for measuring internuclear distances between heteronuclear spin pairs (e.g., ¹³C-¹⁵N, ¹⁵N-³¹P) up to ~15-20 Å. nih.govmdpi.comresearchgate.net The experiment works by reintroducing the heteronuclear dipolar coupling, which is averaged out by MAS, using a series of rotor-synchronized radiofrequency pulses applied to one of the nuclear spins. nih.govresearchgate.net This recoupling leads to a reduction in the signal intensity of the other spin, and the magnitude of this signal dephasing is directly proportional to the strength of the dipolar coupling and inversely proportional to the cube of the distance between the nuclei. researchgate.net By comparing a reference spectrum (S₀) without dephasing pulses to a dephased spectrum (S), a dephasing curve (ΔS/S₀) can be plotted against the dipolar evolution time to extract precise distance information. nih.govresearchgate.net For this compound, REDOR could be used as a "spectroscopic ruler" to measure key intramolecular distances, such as between the amide ¹⁵N and the carbonyl ¹³C, or between specific carbons on the phenyl ring and the amino ¹⁵N, thereby defining the molecule's solid-state conformation. mdpi.comemory.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing information about molecular structure and conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, the key functional groups—a primary amine (-NH₂), a primary amide (-CONH₂), and a substituted aromatic ring—give rise to characteristic absorption bands.

The primary amine group is identified by two N-H stretching bands in the 3500–3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations, respectively. spectroscopyonline.comorgchemboulder.com The primary amide also exhibits N-H stretching in a similar region. blogspot.comspectroscopyonline.com The most prominent peak for the amide group is the C=O stretch, known as the Amide I band, which is expected to be very strong and appear in the 1680–1630 cm⁻¹ range due to conjugation. blogspot.comspectroscopyonline.com The N-H bending vibration of the primary amide (the Amide II band) typically appears around 1650–1580 cm⁻¹. researchgate.netnih.gov Aromatic C=C stretching vibrations from the chlorophenyl ring are expected between 1600 and 1450 cm⁻¹. The C-N stretching vibrations for both the amine and amide groups are found in the 1335–1020 cm⁻¹ region. orgchemboulder.com

Conformational analysis can be performed by examining shifts in these characteristic peaks. For instance, the presence of intermolecular hydrogen bonding, a common feature in solid-state amides, typically causes the N-H and C=O stretching bands to broaden and shift to lower wavenumbers (red-shift). blogspot.com The precise positions of these bands can provide insight into the specific hydrogen-bonding network and molecular packing in the crystal lattice.

Table 1: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine & Amide (-NH₂)3500 - 3170Medium
Aromatic C-H StretchAromatic Ring3100 - 3000Medium-Weak
C=O Stretch (Amide I)Primary Amide (-CONH₂)1680 - 1630Strong
N-H Bend (Amide II / Amine Scissor)Primary Amide & Amine (-NH₂)1650 - 1580Medium
Aromatic C=C StretchAromatic Ring1600 - 1450Medium-Variable
C-N StretchAmine & Amide1335 - 1020Medium-Weak
C-Cl StretchChlorophenyl800 - 600Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups, which are often weak in IR spectra, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the carbon skeleton and the aromatic ring. nih.gov The spectrum is expected to be dominated by sharp, intense peaks corresponding to the phenyl ring vibrations. The symmetric ring "breathing" mode of the substituted benzene ring is a classic example, expected around 1000 cm⁻¹. nih.gov Other characteristic aromatic ring modes, such as C=C stretching and C-H in-plane bending, will also be prominent. nih.govresearchgate.net The presence and position of substituents (chloro, amino, and acetamide (B32628) groups) alter the symmetry from a simple benzene ring, causing shifts in these bands and making otherwise forbidden bands become Raman-active. researchgate.net Aromatic side chains are known to strongly influence Raman spectra, providing detailed structural information. researchgate.netnih.gov

Table 2: Predicted Raman Shifts for Key Vibrations in this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H StretchAromatic Ring3100 - 3000Strong
C=C StretchAromatic Ring~1600Strong
Ring Breathing ModeAromatic Ring~1000Very Strong
CCC Deformation (in-plane)Aromatic Ring~650Medium
C-Cl StretchChlorophenyl~700Strong

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental composition of a molecule and its fragments. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate intact protonated molecules [M+H]⁺. hnxb.org.cnnih.govbris.ac.uk The theoretical exact mass of the protonated molecular ion of this compound (C₈H₉ClN₂O) is 185.0476 Da.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecular ion. The fragmentation of amides and amines follows predictable pathways. jove.comjove.com For aromatic amides, a common fragmentation is the cleavage of the amide N-CO bond, leading to the formation of a stable acylium cation. nih.gov For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant pathway, resulting in a resonance-stabilized iminium cation. jove.com

For this compound, several key fragmentation pathways are anticipated:

α-Cleavage: Cleavage of the bond between the chiral carbon and the carbonyl carbon would result in the loss of a neutral CONH₂ radical (44.02 Da), producing a prominent fragment ion at m/z 141.0265, corresponding to the [C₇H₇ClN]⁺ cation.

Amide Bond Cleavage: Cleavage of the C-N bond of the amide can lead to the formation of a chlorophenylacetylium ion [C₈H₇ClO]⁺ at m/z 154.0180.

Loss of Ammonia (B1221849): The protonated molecular ion may lose a neutral ammonia molecule (NH₃), a common fragmentation for primary amines, resulting in an ion at m/z 168.0207. hnxb.org.cn

Loss of Chlorine: Subsequent fragmentation of major ions can involve the loss of a chlorine atom or HCl from the aromatic ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonProposed FormulaPredicted Exact Mass (m/z)Fragmentation Pathway
[M+H]⁺[C₈H₁₀ClN₂O]⁺185.0476Protonated Molecular Ion
[M+H - NH₃]⁺[C₈H₇ClO]⁺168.0207Loss of Ammonia
[M+H - CONH₂]⁺[C₇H₈ClN]⁺141.0367α-Cleavage
[M+H - NH₂CO - Cl]⁺[C₇H₈N]⁺106.0651α-Cleavage followed by loss of Cl

Computational Chemistry and Theoretical Investigations of 2 Amino 2 3 Chlorophenyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density.

Analysis of Molecular Interactions and Reactivity Descriptors

Electron Localization Function (ELF) and Electrostatic Potential (ESP) Maps

Computational analysis provides profound insights into the electronic structure and reactivity of 2-Amino-2-(3-chlorophenyl)acetamide. The Electron Localization Function (ELF) and Electrostatic Potential (ESP) are crucial tools in this regard, offering a visual and quantitative understanding of electron distribution and potential interaction sites.

Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair localization, such as covalent bonds and lone pairs. wikipedia.orgtaylorandfrancis.com In molecules like this compound, ELF analysis would typically reveal distinct regions of high localization corresponding to the C-C and C-H bonds of the phenyl ring, the C-N and C=O bonds of the acetamide (B32628) group, and the lone pairs on the oxygen and nitrogen atoms. taylorandfrancis.com This visualization helps to confirm the classical Lewis structure and understand the electronic framework of the molecule. The separation between core and valence electrons is also clearly delineated by ELF analysis. wikipedia.org

Electrostatic Potential (ESP) Map: The ESP map illustrates the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). This map is invaluable for predicting sites of non-covalent interactions and chemical reactivity. researchgate.net For this compound, the ESP map would show the most negative potential (typically colored red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This region is a prime site for electrophilic attack and hydrogen bond acceptance. Conversely, positive potential (typically colored blue) would be located around the amino group's hydrogen atoms and the hydrogens of the phenyl ring, indicating these are sites for nucleophilic attack and hydrogen bond donation. The chlorine atom also influences the potential distribution on the aromatic ring. Such maps are critical for understanding how the molecule might interact with a biological receptor. researchgate.netacs.org

Fukui Functions and Reactivity Sites

Fukui functions are powerful descriptors derived from density functional theory (DFT) that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgresearchgate.net The function quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org

The analysis involves calculating two main types of Fukui functions:

f+(r) : This function corresponds to the addition of an electron and indicates the sites most susceptible to nucleophilic attack . The atoms with the highest f+(r) values are the most likely to accept an electron. hackernoon.comresearchgate.net

f-(r) : This function relates to the removal of an electron and points to the sites most prone to electrophilic attack . Atoms with the highest f-(r) values are the most favorable for donating electron density. hackernoon.comresearchgate.net

For this compound, a Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high f+(r)) due to the electron-withdrawing effect of the adjacent oxygen. The nitrogen and oxygen atoms, with their lone pairs, along with specific carbons on the chlorophenyl ring, would be predicted as potential sites for electrophilic attack (high f-(r)). nih.gov These theoretical predictions are instrumental in understanding reaction mechanisms and designing derivatives with tailored reactivity. researchgate.netnih.gov

Average Local Ionization Energy (ALIE)

The Average Local Ionization Energy (ALIE), represented as I(r), is a conceptual DFT tool that provides the energy required to remove an electron from any given point 'r' in the space of a molecule. nih.govphyschemres.org It is a valuable descriptor for chemical reactivity, as the regions with the lowest ALIE values correspond to the locations of the most loosely bound, highest-energy electrons. nih.gov

Key insights from ALIE analysis include:

Identifying Reactive Sites: The lowest ALIE values on the molecular surface highlight the areas most susceptible to electrophilic and radical attack. nih.gov These are the regions where electrons are most easily donated.

Understanding Electron Distribution: ALIE maps provide a detailed picture of the electronic structure, complementing information from ESP maps. While ESP shows charge distribution, ALIE reveals the energy of the electrons. researchgate.net

Predicting Molecular Interactions: In drug design, ALIE can help predict how a molecule might interact with a receptor. Low-energy regions on the ligand can align with electron-accepting regions of a protein. physchemres.orgresearchgate.net

For this compound, the ALIE surface would likely show the lowest energy values around the lone pairs of the nitrogen and oxygen atoms and potentially on the π-system of the aromatic ring, indicating these as the most reactive sites for electron removal. nih.govresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govnih.gov This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

In related crystal structures, the most significant contributions to the Hirshfeld surface typically come from the following interactions: nih.goviucr.orgsemanticscholar.org

Interaction TypePercentage Contribution (Representative)Description
H···H~37%Represents contacts between hydrogen atoms, which are abundant on the molecular surface.
Cl···H / H···Cl~18%Highlights the significant role of the chlorine substituent in forming hydrogen-bond-like contacts.
O···H / H···O~11%Corresponds to classical N-H···O or C-H···O hydrogen bonds, crucial for forming chains or sheets in the crystal lattice. researchgate.net
C···H / H···C~11%Indicates weaker C-H···π interactions involving the aromatic ring.
N···H / H···N~10%Relates to hydrogen bonds involving the amino and amide groups.

Note: The percentages are representative values based on analyses of similar substituted acetamide and chlorophenyl structures and may vary for the specific crystal packing of this compound. nih.goviucr.org

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing their mechanisms of action at a molecular level. nih.gov Derivatives of 2-Amino-2-(phenyl)acetamide have been investigated as potential therapeutic agents, and docking studies provide insight into their potential biological activity. nih.govnih.gov

Investigation of Binding Modes and Affinities

Docking simulations for acetamide derivatives against various biological targets, such as enzymes implicated in cancer or microbial infections, reveal specific binding modes and affinities. nih.govsciforum.net The binding affinity is a measure of the strength of the interaction, often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger, more stable complex.

The binding mode describes the precise orientation of the ligand within the receptor's active site and the key intermolecular interactions that stabilize it. For this compound, these interactions would typically involve:

Hydrogen Bonds: The amino (-NH2) and amide (-CONH2) groups are excellent hydrogen bond donors and acceptors, likely forming critical interactions with polar amino acid residues in the active site. goums.ac.ir

Hydrophobic Interactions: The 3-chlorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

The table below shows hypothetical, yet representative, docking results for a compound like this compound against a common enzyme target, based on studies of similar molecules. sciforum.netgoums.ac.ir

Target Protein (Example)PDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)4M11-7.5Arg120, Tyr355, Ser530
Epidermal Growth Factor Receptor (EGFR) Kinase1M17-8.2Met793, Gly796, Leu844
DNA Gyrase3G75-7.9Asp73, Gly77, Arg76

Note: This data is illustrative and based on docking studies of structurally related acetamide derivatives against these or similar targets. nih.govsciforum.net

In Silico Prediction of Biological Activity Mechanisms

The results from molecular docking studies form the basis for predicting the biological mechanism of action. nih.gov By identifying the protein target and understanding the binding interactions, a hypothesis can be formulated about how the compound elicits a biological response.

Enzyme Inhibition: If this compound docks effectively into the active site of an enzyme like COX-2, it is predicted to act as an inhibitor. sciforum.net By blocking the active site, it would prevent the natural substrate from binding, thereby disrupting the enzyme's catalytic activity, which could lead to an anti-inflammatory effect.

Receptor Modulation: If the compound binds to a specific receptor, it could either activate (agonist) or block (antagonist) the receptor's function, interfering with a cellular signaling pathway.

Antimicrobial Action: Docking into the active site of a bacterial enzyme, such as DNA gyrase, suggests a mechanism for antimicrobial activity. nih.gov Inhibition of this enzyme would prevent bacterial DNA replication, leading to cell death.

These in silico predictions are crucial for prioritizing compounds for further experimental testing and for guiding the rational design of more potent and selective derivatives. nih.gov

Reaction Mechanisms and Chemical Transformations of 2 Amino 2 3 Chlorophenyl Acetamide

Reactivity of the Amino Group

The primary amino group (-NH₂) attached to the chiral center is a key site of reactivity. As a nucleophile, it readily participates in reactions that form new bonds at the nitrogen atom.

The amino group of 2-Amino-2-(3-chlorophenyl)acetamide can undergo N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group (R-C=O) onto the nitrogen atom, forming a new amide derivative. The process typically involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. nih.govacs.org For instance, reacting an amine with an acyl chloride in the presence of a base (to neutralize the HCl byproduct) is a standard method for amide synthesis. acs.org

The synthesis of various N-substituted acetamides often proceeds through the acylation of a primary amine. nih.gov For example, the chloroacetylation of aminophenols demonstrates the N-acylation of an amino group on an aromatic ring. neliti.com This general principle is applicable to the primary aliphatic amine of this compound.

Table 1: Representative Acylation Reactions of Primary Amines

Amine Substrate Acylating Agent Product Type Reference
2-aminothiophene-3-carbonitrile 2-(Thiophen-2-yl)acetyl chloride N-acylated thiophene (B33073) derivative nih.govacs.org
m-aminophenol Chloroacetyl chloride N-acylated aminophenol neliti.com

This table presents analogous acylation reactions to illustrate the expected reactivity of the primary amino group in this compound.

The nucleophilic nature of the primary amino group also allows for N-alkylation reactions with alkyl halides. In these reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. The synthesis of 2-(alkylamino)acetamides from bromoacetamide and a primary amine is a pertinent example of this transformation. researchgate.net Similarly, various amine derivatives can be synthesized by the nucleophilic substitution of a halogen on an acetamide (B32628) backbone by an amine. irejournals.com These reactions showcase the general reactivity of amines towards alkylating agents. Further alkylation can occur to form tertiary amines and quaternary ammonium (B1175870) salts.

Reactions Involving the Amide Linkage

The amide bond is known for its chemical stability, a result of the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. However, it can undergo specific reactions, most notably hydrolysis, under forcing conditions.

Amide hydrolysis can be achieved under either strong acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. In both cases, the reaction leads to the cleavage of the C-N bond, yielding a carboxylic acid and an amine (or its corresponding salt).

Beyond hydrolysis, the amide linkage can participate in intramolecular reactions. For instance, some 2-(aminoalkyl)acetamides have been observed to undergo intramolecular cyclization to form morpholin-2-ones. researchgate.net This type of reaction is facilitated by a favorable conformation that allows an internal nucleophile (like a hydroxyl group on the N-alkyl chain) to attack the amide's carbonyl carbon. researchgate.net While the parent compound this compound lacks such an internal nucleophile, this illustrates a potential reactivity pathway for its derivatives.

Oxidative and Reductive Transformations of this compound

The chemical reactivity of this compound allows for a variety of oxidative and reductive transformations targeting its principal functional groups: the primary amine, the acetamide, and the chlorophenyl ring. While specific studies on this exact molecule are not extensively documented in the public domain, the expected reactions can be inferred from the known chemistry of its constituent moieties.

Oxidative Transformations:

The primary amino group is a key site for oxidation. The oxidation of α-amino acids and their derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of the α-carbon of an amine can lead to the formation of an amide researchgate.netrsc.org. In the case of this compound, this could potentially lead to the formation of a keto-amide derivative. The use of hydroxyl radicals, generated from processes like H2O2/UV irradiation, is known to induce the oxidation of primary amines, which can ultimately lead to the mineralization of the nitrogen group to form ammonia (B1221849) or nitrates nih.gov.

The aromatic chlorophenyl ring is generally stable to mild oxidizing agents. However, under more forceful conditions, oxidative degradation of the aromatic ring can occur. It is also possible for oxidation to occur at the benzylic position, although the presence of the amino and amide groups influences the reactivity of this site.

Functional Group Potential Oxidative Transformation Expected Product Class General Observations
Primary AmineOxidation of the α-carbonKeto-amideA common pathway for the oxidation of amines researchgate.netrsc.org.
Primary AmineOxidation with strong oxidizing agentsDegradation, formation of inorganic nitrogen speciesCan lead to mineralization of the amino group nih.gov.
Chlorophenyl RingRing oxidation/degradationVarious oxygenated or cleaved productsRequires harsh reaction conditions.

Reductive Transformations:

The amide functional group is the most likely target for reduction in this compound. Amides are typically reduced to amines using strong reducing agents such as lithium aluminum hydride (LiAlH4) chemistrysteps.commasterorganicchemistry.com. This reaction would convert the acetamide moiety into an ethylamine group, yielding N1-(2-amino-2-(3-chlorophenyl)ethyl)amine. This transformation is a standard procedure in organic synthesis for converting amides to their corresponding amines organic-chemistry.org.

The chlorophenyl group can also undergo reduction, specifically dehalogenation, to a phenyl group. This is often achieved through catalytic hydrogenation. However, this process typically requires specific catalysts and conditions, and care must be taken to avoid the reduction of other functional groups. The reduction of a nitro group to an amine on a chlorobenzene ring is a common industrial process, where conditions are optimized to prevent dehalogenation guidechem.comgoogle.comgoogle.com. This suggests that the chloro-substituent is relatively stable under certain reductive conditions.

The primary amino group is already in a reduced state and is not susceptible to further reduction under standard conditions.

Functional Group Potential Reductive Transformation Expected Product Class Typical Reagents and Conditions
AcetamideReduction of the carbonyl groupDiamineLithium aluminum hydride (LiAlH4) followed by aqueous workup chemistrysteps.commasterorganicchemistry.com.
Chlorophenyl RingDehalogenationPhenyl derivativeCatalytic hydrogenation (e.g., Pd/C, H2), often under specific conditions to avoid side reactions.

Derivatization Strategies and Pathways of this compound

The presence of a primary amino group and an acetamide functionality makes this compound a versatile scaffold for a wide range of derivatization reactions. These modifications can be used to synthesize new chemical entities with potentially altered biological activities or physicochemical properties.

Derivatization of the Amino Group:

The primary amino group is a nucleophilic center and can readily react with various electrophiles.

N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form N-acyl derivatives. This is a common strategy for modifying the properties of amino compounds.

Reaction with Carbonyl Compounds: The primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines) nih.govnih.govoxfordsciencetrove.com. These imines can be further reduced to form stable secondary amines. With α-dicarbonyl compounds, this can lead to the formation of heterocyclic structures. Natural α-amino acid phenylhydrazides readily react with aldehydes and ketones to produce imidazolidin-4-one derivatives researchgate.net.

Derivatization involving both the Amino and Acetamide Groups:

The proximity of the amino and acetamide groups allows for cyclization reactions to form various heterocyclic systems.

Synthesis of Pyrazines: α-Amino amides are known precursors for the synthesis of pyrazines. The self-condensation of two molecules of an α-amino carbonyl compound, which can be formed in situ from the α-amino amide, can lead to the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine researchgate.net. The dimerization of amino acid-derived α-amino aldehydes provides a route to 2,5-disubstituted pyrazines nih.gov. Dehydrogenative coupling of 2-amino alcohols, which can be conceptually related to α-amino amides, also yields pyrazine derivatives nih.gov.

Synthesis of Imidazoles: α-Amino amides can also be utilized in the synthesis of imidazole derivatives. The reaction of an α-amino amide with a suitable one-carbon synthon can lead to the formation of the imidazole ring. Various methods exist for imidazole synthesis, including the reaction of dicarbonyl compounds with aldehydes and ammonia or its derivatives wjpsonline.comorganic-chemistry.org. The reaction of 1,2-diamino-arenes or 2-amino-phenols with Vilsmeier reagents followed by oxidation is a method for synthesizing fused 2-amino-imidazoles rsc.org.

Derivatization of the Acetamide Group:

The amide nitrogen is generally less nucleophilic than the primary amine. However, the amide can participate in reactions under certain conditions. For instance, the hydrolysis of the amide bond would yield the corresponding α-amino acid, 2-amino-2-(3-chlorophenyl)acetic acid.

The following table summarizes some of the key derivatization strategies for this compound:

Reaction Type Reactant/Reagent Functional Group Targeted Resulting Derivative Class
N-AcylationAcid chloride, Acid anhydridePrimary AmineN-Acyl-2-amino-2-(3-chlorophenyl)acetamide
Schiff Base FormationAldehyde, KetonePrimary AmineN-(Alkylidene/Arylidene)-2-amino-2-(3-chlorophenyl)acetamide
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH3CN)Primary AmineN-Alkyl/Aryl-2-amino-2-(3-chlorophenyl)acetamide
Pyrazine SynthesisSelf-condensation (dimerization)Amino and Acetamide2,5-Bis(3-chlorophenyl)pyrazine
Imidazole SynthesisDicarbonyl compound, Aldehyde, Ammonia sourceAmino and AcetamideSubstituted Imidazoles

These derivatization pathways highlight the potential of this compound as a starting material for the synthesis of a diverse range of new chemical compounds.

Synthesis and Characterization of Advanced Derivatives and Analogues of 2 Amino 2 3 Chlorophenyl Acetamide

Design Principles for Novel Analogues

The design of new drug candidates is a strategic process, guided by an understanding of how molecular structure dictates biological function. For derivatives of 2-amino-2-(3-chlorophenyl)acetamide, this involves targeted modifications to unlock or amplify their therapeutic potential.

Structural Modifications for Enhanced Biological Potentials

The core structure of this compound, with its chiral center and reactive amino and acetamide (B32628) groups, offers a versatile platform for structural modifications. vulcanchem.com The introduction of various functional groups can significantly influence the compound's biological activity, leading to derivatives with potential antimicrobial, anticancer, antiviral, and anticonvulsant properties.

For instance, the strategic placement of electron-withdrawing groups, such as nitro or additional halogen atoms, on the phenyl ring can enhance the antimicrobial and anticancer activity of the resulting compounds. nih.gov This is attributed to altered electronic properties that can influence how the molecule interacts with biological targets. nih.gov Similarly, the acylation of the amino group can lead to derivatives with improved biological profiles. nih.gov

The development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has yielded compounds with significant potency against both sensitive and resistant cancer cell lines. nih.gov These derivatives have been shown to induce cell death through both apoptosis and autophagy, highlighting the potential of this structural scaffold in oncology. nih.gov

Furthermore, the incorporation of the 2-amino-2-(phenyl)acetamide moiety into larger, more complex structures has been explored to develop novel inhibitors of enzymes like Factor VIIa, which is involved in the blood coagulation cascade. ijper.org These efforts underscore the adaptability of the core structure in designing targeted therapeutic agents.

Isomeric Investigations

The spatial arrangement of atoms within a molecule can have a profound impact on its biological activity. In the case of this compound, the position of the chlorine atom on the phenyl ring is a key determinant of its properties.

Investigations into the para-chlorophenyl analogue, 2-amino-2-(4-chlorophenyl)acetamide, have revealed that this isomeric form also serves as a valuable intermediate in the synthesis of pharmacologically active compounds. nih.gov Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have demonstrated anti-inflammatory and immunosuppressive activities, indicating that the para-substituted isomer possesses a distinct biological profile compared to its meta-substituted counterpart. nih.gov

The synthesis and evaluation of a range of N-phenyl-2-(phenyl-amino) acetamide derivatives, where the substitution pattern on the phenyl rings is varied, have been conducted to explore their potential as anticoagulants. ijper.org These studies help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors.

Synthetic Methodologies for Specific Derivative Classes

The creation of novel derivatives of this compound relies on a diverse array of synthetic strategies. These methods are tailored to introduce specific structural features, such as heterocyclic rings, which are often associated with enhanced biological activity.

Incorporation into Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of medicinal chemistry. The incorporation of the this compound scaffold into heterocyclic systems like thiophenes, oxadiazoles, quinazolines, and thiazoles can lead to the discovery of new therapeutic agents.

Thiophenes: The synthesis of (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, an allosteric enhancer of the adenosine (B11128) A1 receptor, highlights the successful integration of the aminophenyl-methanone structure within a thiophene (B33073) ring system. nih.gov This demonstrates the potential for creating neurologically active compounds.

Oxadiazoles: 1,3,4-Oxadiazole derivatives are known for their broad spectrum of biological activities. nih.gov The synthesis of novel 2-amino-1,3,4-oxadiazole derivatives often involves the reaction of a suitable carboxylic acid with thiosemicarbazide, followed by cyclization. nih.gov The amino group of the resulting oxadiazole can then be further modified, for example, by acylation, to produce a library of compounds for biological screening. nih.gov

Quinazolines: Quinazoline (B50416) derivatives are another important class of heterocyclic compounds with diverse pharmacological properties. While specific examples of incorporating this compound into quinazolines were not found in the provided search results, the general methods for quinazoline synthesis often involve the condensation of an anthranilic acid derivative with an appropriate reagent.

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis, which is the reaction of an α-haloketone with a thioamide. In the context of this compound, derivatives can be prepared by reacting a related intermediate with the necessary reagents to form the thiazole ring. For example, the synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives involves multi-step procedures starting from a substituted thiazole amine. ijcce.ac.ir These compounds have shown promise as anticancer agents. ijcce.ac.ir

Formation of Macrocyclic or Polymeric Structures

The formation of macrocyclic or polymeric structures from this compound is a less explored area. However, the presence of reactive functional groups, namely the amino and acetamide moieties, suggests that this compound could potentially serve as a monomer in polymerization reactions. For instance, the amino group could react with dicarboxylic acids or their derivatives to form polyamides. Similarly, the acetamide group could potentially be involved in condensation reactions under specific conditions. Further research would be required to investigate the feasibility and potential applications of such polymeric materials.

Advanced Characterization of Derived Compounds

The unambiguous identification and structural elucidation of newly synthesized derivatives are crucial steps in the drug discovery process. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

The characterization of derivatives of this compound typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms and the presence of different functional groups. vulcanchem.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=O (carbonyl), N-H (amine/amide), and C-Cl (chloro) bonds, based on their characteristic absorption frequencies. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule, confirming its absolute stereochemistry and conformation. researchgate.net

Non Clinical Research Applications and Mechanistic Insights

In Vitro Studies of Biological Target Interactions

In vitro studies are crucial for elucidating the mechanisms by which a compound exerts its effects at the molecular level. For 2-amino-2-(3-chlorophenyl)acetamide and its analogs, these studies have focused on their interactions with enzymes and receptors.

Research has shown that acetamide (B32628) derivatives can act as enzyme inhibitors. For instance, certain acetamide-based compounds have been identified as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer cell survival. nih.gov Docking studies of some α-amino amide derivatives suggest they can chelate with zinc ions in the active pocket of enzymes like Histone Deacetylase 6 (HDAC6), potentially inhibiting their activity. mdpi.com This interaction is similar to the chelation pattern of known inhibitors like hydroxamic acid. mdpi.com

In the context of receptor binding, derivatives of 2-amino-acetamide have been investigated for their affinity to various receptors. For example, the acetamide derivative A-369508 has been identified as a potent and selective agonist for the dopamine (B1211576) D4 receptor, binding with high affinity to its variants. nih.gov This selective binding suggests a potential role for such compounds in modulating dopaminergic pathways. nih.gov The ability of these compounds to interact with specific receptors can modulate cellular processes and signaling pathways.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve synthesizing and testing a series of analogs to understand how chemical modifications influence their potency and selectivity.

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and the acetamide moiety.

Studies on aryl acetamide derivatives have shown that electron-withdrawing groups on the aryl ring can enhance biological activity. nih.gov For instance, in a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, specific substitutions led to the discovery of a lead compound with high in vitro potency against various cancer cell lines. nih.gov The presence and position of a chlorine atom are also critical. For example, moving a chloro substituent from the 4-position to the 2-position in a related series of compounds can impact activity. nih.gov The addition of a chloro atom to the alpha carbon of the acetamide has been shown to be essential for the biological activity of some N-phenylacetamide derivatives. mdpi.com

In a series of pentacyclic benzimidazole (B57391) derivatives, the nature and length of an amino side chain were found to significantly impact cellular uptake and antiproliferative activity. mdpi.com The position of substituents also plays a crucial role; for example, amido-substituted derivatives at the 6- or 7-position of the pentacyclic skeleton showed enhanced activity. mdpi.com These findings underscore the importance of the substitution pattern in fine-tuning the biological profile of these compounds.

Chirality, the "handedness" of a molecule, can have a profound impact on its biological activity, as stereoisomers can interact differently with chiral biological targets like enzymes and receptors. The core structure of this compound contains a chiral carbon center, indicating the potential for stereoselective biological interactions. vulcanchem.com

In studies of α-amino amide-based HDAC6 inhibitors, a significant difference in anti-proliferative activity was observed between stereoisomers. mdpi.com For instance, compounds with a D-proline cap region showed stronger activity than those with an L-proline cap, highlighting that stereoscopic differences in the cap region can lead to variations in activity. mdpi.com This demonstrates that the specific three-dimensional arrangement of atoms is critical for effective binding to the biological target. The differential activity of enantiomers underscores the importance of stereochemistry in the design of potent and selective therapeutic agents.

Pre-clinical Investigations into Biological Potentials

Preclinical studies have explored the potential of this compound and its derivatives in various therapeutic areas, including as antibacterial, anticancer, and anticonvulsant agents.

Understanding the molecular mechanisms of action is a key objective of preclinical research. For acetamide derivatives, several mechanisms have been proposed based on experimental evidence.

As potential anticonvulsants , some aminoacetamide derivatives are thought to interact with neuronal voltage-dependent sodium channels. nih.gov The ability of these compounds to block veratridine-induced aspartate efflux from rat cortical synaptosomes suggests this interaction may contribute to their anticonvulsant activity. nih.gov For some pyrrolidine-2,5-dione-acetamide derivatives, the mechanism is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

In the context of anticancer activity, some N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been shown to induce cell death through the concomitant induction of apoptosis and autophagy. nih.gov For certain 2-(4-aminophenyl)benzothiazole derivatives, antitumor activity is dependent on their biotransformation by the cytochrome P450 1A1 (CYP1A1) enzyme. nih.govscispace.com This biotransformation leads to the formation of reactive species that can cause cell death. nih.gov

The proposed antibacterial mechanism for some acetamide derivatives involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that some 2-mercaptobenzothiazole-based acetamides may target bacterial kinases and DNA gyrases. nih.gov For other acetamides, the target is proposed to be penicillin-binding protein, leading to cell lysis. mdpi.com

The in vitro efficacy of this compound analogs has been evaluated against various bacterial strains and cancer cell lines to quantify their biological potential.

As anticonvulsants , a series of amides of amino acids structurally related to aminoacetamide have been investigated. Compounds containing a bicyclic (tetralinyl or indanyl) group linked to the aminoacetamide chain were among the most active against tonic seizures in mouse models. nih.gov In another study, a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative provided 100% protection from seizures in the maximal electroshock (MES) test in mice. nih.gov

In anticancer research, derivatives have shown significant activity. A lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family displayed high in vitro potency against sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov In another study, α-amino amide derivatives showed excellent anti-proliferative activities against Hela cancer cells, with one stereoisomer having an IC50 value of 0.31 µM. mdpi.com Thieno[2,3-d]pyrimidine derivatives have also been tested against breast cancer cell lines, with one compound showing an IC50 of 4.3 ± 0.11 µg/mL against MCF-7 cells. mdpi.com

The antibacterial potential of acetamide derivatives has also been demonstrated. A series of novel acetamides of 2-mercaptobenzothiazole (B37678) exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds showed activity comparable to the standard drug levofloxacin. nih.gov Cephalosporins containing an amino-chlorothiazol-yl-acetamido moiety have demonstrated good antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Pseudomonas aeruginosa. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Acetamide Derivatives

Below is an interactive table summarizing the in vitro anticancer activity of selected acetamide derivatives from the research discussed. You can sort the data by clicking on the column headers.

Compound/Derivative ClassCancer Cell LineActivity MetricReported Value
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Lead compound 6b)Melanoma (A375)-High Potency
α-Amino amide derivative (7a)HelaIC500.31 µM
α-Amino amide derivative (13a)HelaIC505.19 µM
4-Amino-thieno[2,3-d]pyrimidine (Compound 2)MCF-7IC504.3 ± 0.11 µg/mL
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2)ZR-75-1-Efficacious
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2)T47D-Efficacious

Future Directions and Research Gaps in 2 Amino 2 3 Chlorophenyl Acetamide Chemistry

Novel Synthetic Methodologies and Scalability

The development of efficient, cost-effective, and scalable synthetic routes is paramount for the widespread investigation and potential commercialization of 2-Amino-2-(3-chlorophenyl)acetamide and its analogues. Current research gaps and future directions in this area include:

Enzymatic Synthesis: The exploration of biocatalysis, using enzymes like nitrile hydratase, presents a promising green alternative to traditional chemical synthesis. nih.gov A novel enzymatic route for the synthesis of 2-amino-2,3-dimethylbutyramide, an intermediate for herbicides, has been developed using a strain of Rhodococcus boritolerans that is resistant to cyanide. nih.gov This approach offers high selectivity and milder reaction conditions. Future research could focus on identifying or engineering enzymes capable of directly converting suitable precursors to this compound, potentially reducing the number of synthetic steps and improving enantioselectivity.

Continuous Flow Chemistry: Transitioning from batch to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. Industrial protocols are increasingly utilizing continuous flow systems to enhance efficiency, reduce waste, and ensure consistent product quality for large-scale batches. Future work should aim to develop robust continuous flow processes for the key synthetic steps in the production of this compound.

Synthetic MethodPotential AdvantagesKey Research Focus
Enzymatic Synthesis High selectivity, mild conditions, green chemistryEnzyme screening and engineering for specific substrate
Continuous Flow Improved safety, scalability, and consistencyOptimization of reactor design and reaction parameters
Novel Reagents Reduced hazard, improved efficiencyDiscovery of new catalysts and coupling agents

Advanced Spectroscopic Probes for Dynamic Processes

To fully understand the structure-activity relationships of this compound and its derivatives, it is essential to probe their dynamic behavior and interactions with biological targets. Advanced spectroscopic techniques offer powerful tools for these investigations. elsevier.comnih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide detailed information about the conformational preferences of the molecule in solution. auremn.org.brlibretexts.orgresearchgate.netzenodo.org This is crucial for understanding how the spatial arrangement of the chlorophenyl and acetamide (B32628) moieties influences biological activity. Future studies could employ 2D NMR to map the conformational landscape of this compound and its analogues in different solvent environments or when bound to a target protein.

Fluorescence Spectroscopy: For analogues that exhibit intrinsic fluorescence or can be fluorescently labeled, techniques like Fluorescence Correlation Spectroscopy (FCS) can be used to study their diffusion and binding kinetics in real-time and in living cells. nih.govresearchgate.netrsc.orgacs.orgspringernature.com This allows for the in-situ investigation of drug-target interactions. Research could focus on designing fluorescent derivatives of this compound to probe their interactions with specific cellular components.

Computational Vibrational Spectroscopy: The combination of experimental vibrational spectroscopy (FTIR and Raman) with computational methods like Density Functional Theory (DFT) can provide a detailed understanding of the vibrational modes of the molecule. nih.govcanterbury.ac.nzarxiv.orgntu.edu.sg This "molecular fingerprint" can reveal subtle changes in structure and bonding upon interaction with a biological target. canterbury.ac.nz Future work could involve developing accurate computational models to predict the vibrational spectra of this compound and its complexes, aiding in the interpretation of experimental data. biorxiv.org

Spectroscopic TechniqueInformation GainedFuture Application for this compound
2D NMR Conformational analysis, spatial proximity of atomsDetermining the 3D structure in solution and when bound to targets
Fluorescence Spectroscopy Binding affinity, kinetics, localization in cellsStudying real-time interactions with biological macromolecules
Vibrational Spectroscopy & DFT Molecular structure, bonding, intermolecular interactionsElucidating the "molecular fingerprint" and changes upon binding

Integration of Machine Learning and AI in Computational Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and development. researchgate.net These computational tools can significantly accelerate the design and optimization of novel analogues of this compound.

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical databases to design novel molecules with desired properties. researchgate.net These models could be employed to generate new analogues of this compound with potentially improved activity, selectivity, and pharmacokinetic profiles.

Predictive Modeling: Machine learning algorithms can be used to build predictive models for various properties, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. rsc.org This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Synthesis Planning: AI-powered tools are being developed to assist in retrosynthetic analysis, predicting viable synthetic routes for novel compounds. researchgate.net This can help chemists to devise efficient and practical syntheses for the newly designed analogues of this compound.

Exploration of New Biological Targets and Pathways for Analogues

While the initial biological activities of this compound derivatives may be known, a significant area for future research lies in the exploration of new biological targets and therapeutic applications.

Target Identification and Validation: High-throughput screening of diverse compound libraries against a wide range of biological targets can help to identify novel activities for this compound analogues. The presence of the chloro-substituted phenyl ring and the acetamide group suggests potential interactions with a variety of enzymes and receptors. mdpi.com For instance, related acetamide-containing compounds have shown promise as anticancer agents. libretexts.orgnih.gov

Pathway Analysis: Once a new biological target is identified, it is crucial to understand the downstream cellular pathways that are modulated by the compound. This can be achieved through techniques such as transcriptomics and proteomics, providing a comprehensive view of the compound's mechanism of action.

Repurposing and Combination Therapies: Investigating the potential of existing analogues for new therapeutic indications (drug repurposing) can be a time- and cost-effective strategy. Furthermore, exploring the synergistic effects of combining this compound derivatives with other known drugs could lead to more effective treatment regimens.

Development of Targeted Delivery Systems for Derivatives

To enhance the therapeutic efficacy and minimize potential side effects of this compound derivatives, the development of targeted delivery systems is a critical area of future research.

Nanocarrier-based Delivery: Encapsulating the active compound within nanocarriers, such as liposomes, polymeric nanoparticles, or micelles, can improve its solubility, stability, and pharmacokinetic profile. These nanocarriers can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery to diseased tissues, such as tumors.

Prodrug Strategies: Designing prodrugs of this compound involves chemically modifying the molecule to improve its delivery characteristics. The prodrug would then be converted to the active form at the target site, either by enzymatic cleavage or in response to specific physiological conditions (e.g., pH, redox potential).

Charge-Conversional Polymers: The use of smart polymers that can change their charge in response to the tumor microenvironment is a promising strategy for targeted drug delivery. canterbury.ac.nz For example, a nanocarrier could be designed to be negatively charged in the bloodstream to avoid non-specific interactions and then become positively charged within the acidic tumor environment to enhance cellular uptake. canterbury.ac.nz

Delivery SystemMechanismPotential Benefit for this compound Derivatives
Nanocarriers Encapsulation and targeted releaseImproved solubility, stability, and targeted delivery to specific tissues
Prodrugs Inactive form converted to active drug at targetEnhanced bioavailability and reduced systemic toxicity
Smart Polymers Environment-responsive conformational changesTriggered drug release in response to specific disease-related stimuli

Q & A

Q. Basic Characterization

  • IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and N–H bending (~1560 cm⁻¹). Discrepancies >5 cm⁻¹ from literature (e.g., 2-chloro-N-(3-chlorophenyl)acetamide) suggest impurities .
  • NMR : 1H^1H NMR should show aromatic protons (δ 7.2–7.5 ppm, multiplet) and acetamide NH2_2 (δ 5.1–5.3 ppm, broad). 13C^{13}C NMR peaks at ~170 ppm (C=O) and ~140 ppm (C-Cl) validate the backbone .

Advanced Purity Assessment
High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular ion integrity. LC-MS/MS under HILIC conditions can detect hydrolyzed byproducts (e.g., 3-chlorophenylglycine) at trace levels .

How should researchers design biological activity studies for this compound?

Q. Basic Bioassay Design

  • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), referencing structurally similar 1,3,4-thiadiazole derivatives .
  • Antidepressant Screening : Employ forced swim tests (FST) and tail suspension tests (TST) in murine models, comparing latency immobility to imipramine controls .

Advanced SAR Studies
Co-crystallization with target enzymes (e.g., monoamine oxidase) and molecular docking (AutoDock Vina) identify key interactions. For example, substituents at the 3-chlorophenyl position enhance binding affinity to hydrophobic pockets .

How can computational methods predict metabolic pathways or toxicity?

Q. Basic Predictive Modeling

  • ADMET Prediction : SwissADME or ProTox-II models estimate bioavailability (TPSA >80 Ų suggests poor absorption) and hepatotoxicity (CYP3A4 inhibition risk) .
  • Metabolic Pathways : GLORYx predicts N-deacetylation as the primary route, generating 3-chlorophenylglycine derivatives .

Advanced MD Simulations
GROMACS simulations (50 ns, CHARMM36 force field) analyze stability in lipid bilayers. Root-mean-square deviation (RMSD) >0.3 nm indicates conformational instability in membrane environments .

How to address contradictions in reported biological activity data?

Basic Data Reconciliation
Compare assay conditions:

  • pH Sensitivity : Antifungal activity may vary >50% between pH 6.0 and 7.4 due to protonation of the acetamide group .
  • Solvent Effects : DMSO concentrations >1% in cell-based assays can artificially suppress IC50_{50} values .

Advanced Meta-Analysis
Multivariate regression (e.g., PLS-DA) identifies confounding variables. For example, batch-to-batch purity differences (HPLC <95% vs. >98%) correlate with EC50_{50} variability in anticancer screens .

What strategies optimize reaction yields in scaled-up synthesis?

Q. Basic Optimization

  • Solvent Selection : Replace benzene with safer alternatives (e.g., acetonitrile) while maintaining reflux temperatures (82°C).
  • Catalysis : Add KI (10 mol%) to accelerate SN2 displacement in 2-chloroacetamide precursors .

Advanced Process Control
Inline FTIR monitors reaction progression by tracking C-Cl stretch (750 cm⁻¹) disappearance. Design of experiments (DoE) with Minitab identifies optimal parameters (e.g., 12-hour reflux, 1.2 eq NH3_3) for >85% yield .

How to validate crystallographic data against potential overfitting?

Q. Basic Validation

  • R-Factors : Acceptable R1_1 <0.05 and wR2_2 <0.15 for high-resolution datasets.
  • PLATON Checks : Verify no missed symmetry (ADDSYM) and plausible displacement parameters (DELU <0.02 Ų) .

Advanced Cross-Validation
Compare independent refinements (SHELXL vs. Olex2). For twinned crystals, refine against both hkl and merohedral twin laws (e.g., -k, -h, -l) to validate occupancy ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.